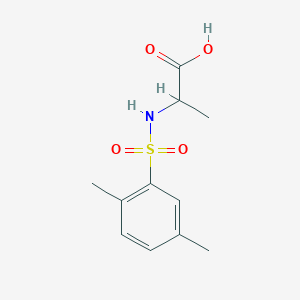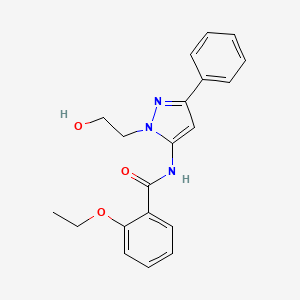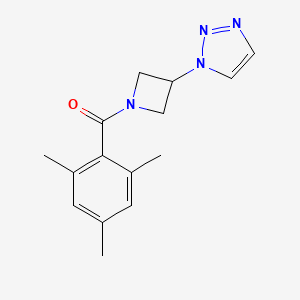
((2,5-Dimethylphenyl)sulfonyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,5-Dimethylphenyl)sulfonyl)alanine, also known as DMPSA, is an important organic compound that has been used in a wide range of scientific research and laboratory experiments. It is a derivative of alanine, an amino acid, and is composed of a sulfonyl group and a dimethylphenyl group. DMPSA has been used in various scientific applications, such as biochemical and physiological studies, and is known for its versatility and stability.
Wissenschaftliche Forschungsanwendungen
Therapeutic Agent Development
Sulfonyl compounds, such as sulfonamides, have been extensively studied for their pharmacological properties. They are foundational in developing various therapeutic agents, including antimicrobials, antiviral, anti-inflammatory, and anticancer drugs. Sulfonamides were among the first synthetic antimicrobial agents and have led to the development of a wide range of antibiotics and other drugs targeting various diseases. Their structural diversity and the ability to inhibit enzymatic activity make them valuable in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).
Environmental and Food Analysis
Sulfonyl and related compounds have applications in environmental and food analysis, particularly in developing immunoassays and biosensors. These tools are crucial for detecting and quantifying pollutants, such as herbicides and toxic metabolites, and for ensuring food safety. The specificity and sensitivity of these assays are enhanced by antibodies developed against specific sulfonyl compounds, enabling precise monitoring and control of environmental and food contaminants (Fránek & Hruška, 2018).
Photodynamic Therapy Enhancement
In the field of photodynamic therapy (PDT), pretreatment strategies to enhance protoporphyrin IX accumulation have been investigated, with dimethyl sulfoxide (DMSO) playing a significant role as a penetration enhancer. By altering the stratum corneum's composition or organization, substances like DMSO can significantly improve the clinical outcomes of PDT for various skin conditions (Gerritsen et al., 2008).
Sulfur Cycle in Microbial Ecology
Sulfate-reducing bacteria's ability to utilize sulfonic acids as terminal electron acceptors highlights the significance of sulfonyl compounds in microbial ecology and the broader sulfur cycle. These findings underscore the metabolic versatility of microbes and suggest the potential environmental impact of sulfonyl compounds in various habitats (Lie, Leadbetter, & Leadbetter, 1998).
Antioxidant Capacity Assays
The ABTS/potassium persulfate decolorization assay, widely used to measure antioxidant capacity, involves reactions with sulfonyl-based radicals. Understanding these reactions helps elucidate the assay's underlying mechanisms and refine antioxidant capacity evaluations. This knowledge contributes to developing better antioxidants for pharmaceutical and food industry applications (Ilyasov et al., 2020).
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-8(2)10(6-7)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCEOYOBCBKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)
![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)
![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)




![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)
